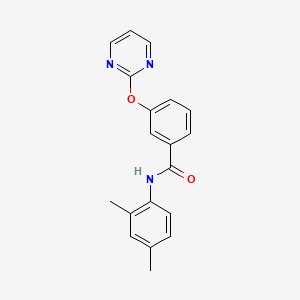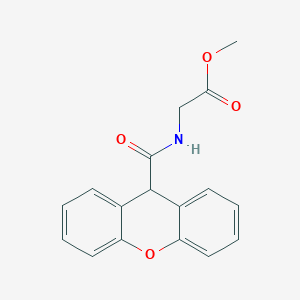
N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.132076794 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide has been compared with other antiepileptic drugs for its anticonvulsant and toxic properties. Studies have shown it to be a potent anticonvulsant in the maximal electroshock seizure (MES) model, demonstrating effectiveness in nontoxic doses across various administration methods. For instance, intraperitoneal administration in mice resulted in significant efficacy compared to phenytoin in the same assay, although it was ineffective in nontoxic doses against other seizure models examined, suggesting a pharmacologic profile similar to phenytoin (Clark, 1988).
Histone Deacetylase Inhibition
The compound has shown potential in the field of cancer research, particularly as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, indicating a role in blocking cancer cell proliferation, inducing cell-cycle arrest, and promoting apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its promise as an anticancer drug (Zhou et al., 2008).
Polymer Science Applications
In polymer science, derivatives of this compound have been utilized in the synthesis of rigid-rod polyamides and polyimides, offering insights into the material's amorphous nature, solubility in polar aprotic solvents, and excellent thermooxidative stability. These properties are crucial for developing materials with specific thermal and mechanical characteristics (Spiliopoulos et al., 1998).
Herbicide Development
Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, has demonstrated its herbicidal activity on annual and perennial grasses, offering potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops. This work underscores the chemical's versatility and potential for development into effective herbicidal formulations (Viste et al., 1970).
Anti-Tubercular Applications
The compound has also been explored in the synthesis of novel derivatives for anti-tubercular scaffolds. Such research has led to the development of compounds with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating non-cytotoxic nature and effective inhibition of essential enzymes responsible for cell wall synthesis. This indicates potential in the anti-tubercular drug discovery process, showing the compound's broad application in medicinal chemistry (Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-7-8-17(14(2)11-13)22-18(23)15-5-3-6-16(12-15)24-19-20-9-4-10-21-19/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBYRIIAVSYZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)
![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)
![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)
![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)
![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)
![N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B5578607.png)
![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)
![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)
![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)
![7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5578651.png)
